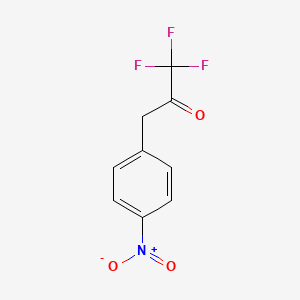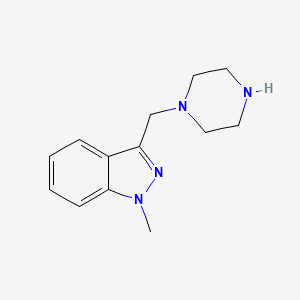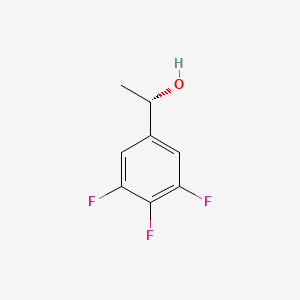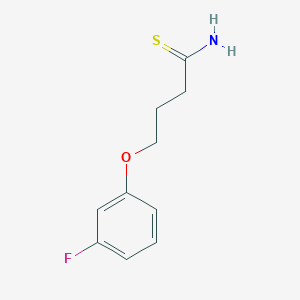
4-(3-Fluorophenoxy)butanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenoxy)butanethioamide is an organic compound with the molecular formula C10H12FNOS It is characterized by the presence of a fluorophenoxy group attached to a butanethioamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butanethioamide typically involves the reaction of 3-fluorophenol with butanethioamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired purity and quantity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluorophenoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-(3-Fluorophenoxy)butanethioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenoxy)butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and selectivity, while the thioamide moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chlorophenoxy)butanethioamide: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromophenoxy)butanethioamide: Contains a bromine atom in place of fluorine.
4-(3-Methylphenoxy)butanethioamide: Features a methyl group instead of a halogen.
Uniqueness
4-(3-Fluorophenoxy)butanethioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNOS |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-(3-fluorophenoxy)butanethioamide |
InChI |
InChI=1S/C10H12FNOS/c11-8-3-1-4-9(7-8)13-6-2-5-10(12)14/h1,3-4,7H,2,5-6H2,(H2,12,14) |
Clé InChI |
QOXXLZARQIVEQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCCCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


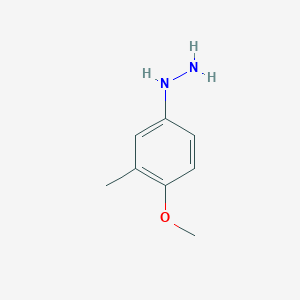
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
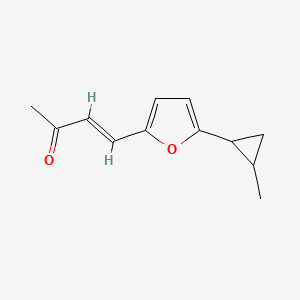
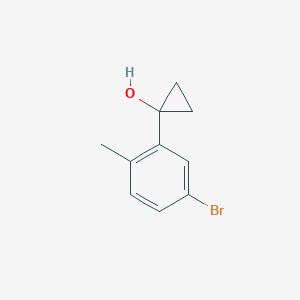
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)

